molecular formula C16H20N6S B5316019 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-ethylthiourea

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-ethylthiourea

Cat. No.: B5316019
M. Wt: 328.4 g/mol
InChI Key: MVXBGGZXULXCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an ethylthiourea moiety. Its structure suggests potential biological activity, making it a subject of research in medicinal chemistry and other scientific domains.

Properties

IUPAC Name

(1Z)-1-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6S/c1-4-17-16(23)22-15(20-13-8-6-5-7-9-13)21-14-18-11(2)10-12(3)19-14/h5-10H,4H2,1-3H3,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXBGGZXULXCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N=C(NC1=CC=CC=C1)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)/N=C(/NC1=CC=CC=C1)\NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with an appropriate aldehyde or ketone, followed by the addition of ethylthiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the thiourea moiety.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Research has explored its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.

    Industry: It may be used in the development of new agrochemicals or pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea can be compared to other pyrimidine-based compounds, such as:

    4,6-dimethylpyrimidine-2-amine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.

    Thiourea derivatives: Compounds with similar thiourea moieties, often studied for their biological activities.

    Pyrimidine-based drugs: Such as pyrimethamine, which is used as an antimalarial agent, highlighting the potential medicinal applications of pyrimidine derivatives.

The uniqueness of 1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-ethylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.